

# Irgacure 369 photoinitiation mechanism

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## Compound of Interest

Compound Name:	2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone
Cat. No.:	B048418

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An In-Depth Technical Guide to the Photoinitiation Mechanism of Irgacure 369

## Introduction

Irgacure 369, chemically known as 2-Benzyl-2-(dimethylamino)-1-(4-morpholinophenyl)-butanone-1, is a highly efficient, solid, Norrish Type I photoinitiator.[\[1\]](#)[\[2\]](#) It is widely utilized in industrial applications to initiate the photopolymerization of unsaturated resins, such as acrylates, upon exposure to ultraviolet (UV) radiation.[\[3\]](#)[\[4\]](#) A key characteristic of Irgacure 369 is its strong absorption in the long-wave UV spectrum, which makes it exceptionally suitable for curing pigmented and thick-film systems where UV light penetration can be limited.[\[4\]](#)[\[5\]](#) Its mechanism involves an  $\alpha$ -cleavage process that generates two distinct free radicals, both capable of initiating polymerization, leading to rapid and efficient curing.

## Physicochemical and Spectroscopic Properties

The fundamental properties of Irgacure 369 are summarized below. Its UV absorption profile is critical to its function, with a maximum absorption peak ( $\lambda_{\text{max}}$ ) around 322 nm, enabling it to effectively capture UV energy for initiation.[\[6\]](#)

Property	Value	Reference
Chemical Name	2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1	[3]
CAS Number	119313-12-1	[3]
Molecular Weight	366.5 g/mol	[3]
Appearance	Slightly yellow powder	[3]
Melting Point	110 - 114 °C	[3]
UV Absorption Max (λmax)	~322 nm	[6]
Two-Photon Absorption	~7 GM at 335 nm	[7]
Solubility ( g/100g solution at 20°C)	Acetone: 17, Butyl Acetate: 11, Toluene: 27, HDDA: 5	[3]

## The Core Photoinitiation Mechanism

Irgacure 369 functions as a Type I photoinitiator, meaning a single molecule absorbs light and subsequently undergoes bond cleavage to form initiating radicals.[\[1\]](#)[\[8\]](#) The process is a rapid and efficient cascade from light absorption to radical generation.

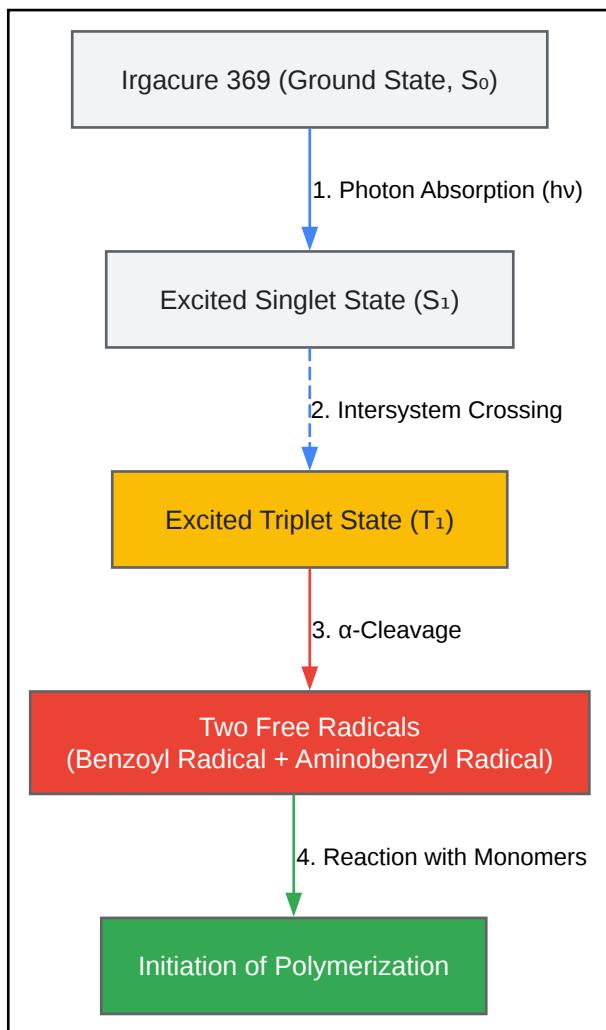
## Pathway to Radical Formation

The mechanism proceeds through the following key steps upon UV irradiation:

- Photon Absorption: The ketone chromophore within the Irgacure 369 molecule absorbs a photon of UV light, promoting the molecule from its ground state ( $S_0$ ) to an excited singlet state ( $S_1$ ).
- Intersystem Crossing (ISC): The short-lived excited singlet state undergoes a rapid and efficient intersystem crossing to the more stable, longer-lived excited triplet state ( $T_1$ ).[\[1\]](#)
- $\alpha$ -Cleavage (Photofragmentation): From the excited triplet state, the molecule undergoes the characteristic Norrish Type I cleavage.[\[2\]](#) This involves the homolytic scission of the carbon-

carbon bond positioned alpha to the carbonyl group.[1]

- Free Radical Generation: This  $\alpha$ -cleavage results in the formation of two distinct free radical species: a substituted benzoyl radical and an aminobenzyl radical.[1][4] Both of these radicals are highly reactive and can initiate the polymerization process.[1]



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Caption: Photoinitiation pathway of Irgacure 369.

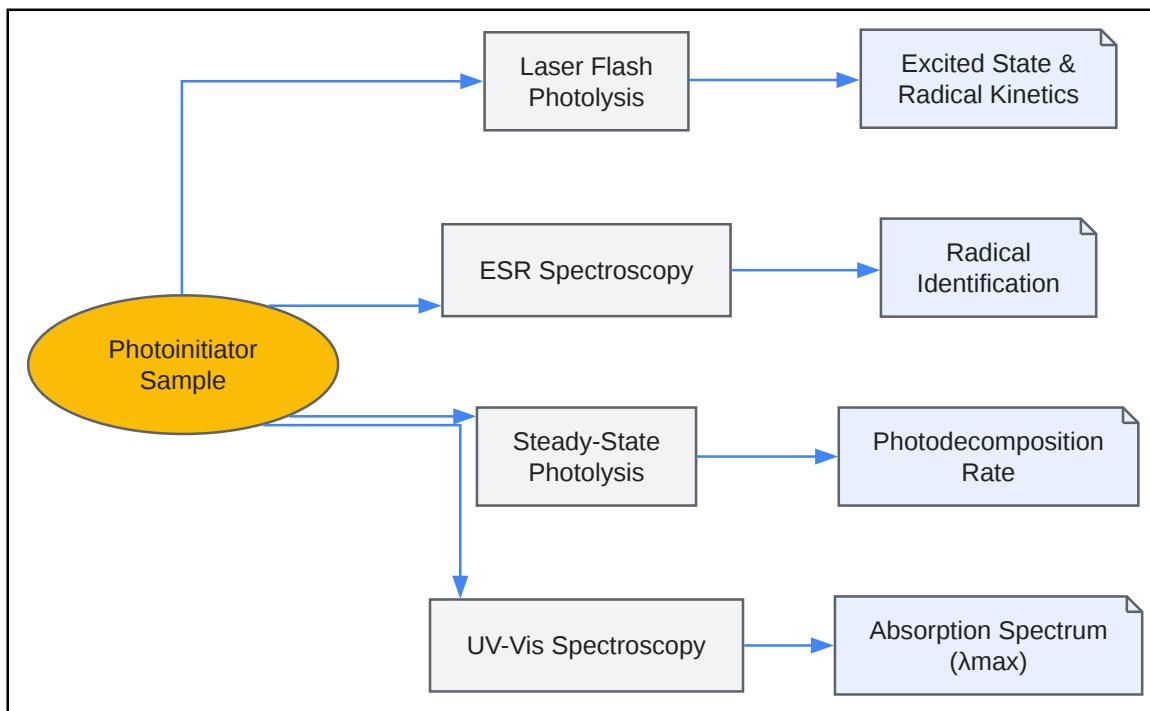
## Experimental Protocols and Characterization

Determining the photoinitiation mechanism and efficiency of a compound like Irgacure 369 involves several key analytical techniques. While specific, detailed protocols are proprietary or

found within specialized literature, the standard methodologies are well-established.

## Key Experimental Methodologies

- UV-Visible Spectroscopy: This is the foundational experiment to determine the absorption spectrum of the photoinitiator. The sample is dissolved in a suitable solvent (e.g., acetonitrile), and its absorbance is measured across a range of UV and visible wavelengths to identify the  $\lambda_{\text{max}}$ , which dictates the optimal wavelength for activation.[3]
- Steady-State Photolysis: To confirm photochemical reactivity, a solution of the photoinitiator is irradiated with a UV lamp (filtered for the appropriate wavelength). The rate of decomposition is monitored over time by periodically measuring the decrease in the characteristic absorption peak using UV-Vis spectroscopy. This provides evidence of the molecule's light sensitivity and cleavage.
- Electron Spin Resonance (ESR) Spectroscopy: This is a definitive technique for detecting and identifying the transient free radical species generated during photolysis. The sample is irradiated directly within the ESR spectrometer's cavity, and the resulting magnetic spectrum provides a unique "fingerprint" of the radicals formed, confirming the  $\alpha$ -cleavage mechanism.
- Laser Flash Photolysis (LFP): This advanced technique uses a short, high-energy laser pulse to generate excited states and radicals, which are then monitored using a time-resolved spectroscopic method. LFP allows for the direct observation of the excited triplet state and the subsequent formation and decay kinetics of the generated free radicals on the nanosecond to microsecond timescale.



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Caption: General experimental workflow for photoinitiator analysis.

## Applications and Recommended Usage

The high efficiency and favorable absorption characteristics of Irgacure 369 make it a preferred choice for a range of demanding applications. Its ability to absorb longer wavelength UV light allows for effective curing even in the presence of pigments (like  $\text{TiO}_2$ ) and UV absorbers, which compete for photons.

Application	Recommended Concentration (% w/w)	Key Benefit
Offset Inks	2.0 - 4.0%	High reactivity, good surface cure.[3]
Screen Inks	2.0 - 4.0% (+ co-initiator)	Excellent for pigmented formulations.[3]
Pigmented Coatings	1.0 - 4.0%	Superior through-cure performance.[3][5]
Photoresists & Imaging	0.5 - 5.0%	High sensitivity and resolution. [3]
Adhesives	1.0 - 5.0%	Effective for curing thicker sections.[5]

## Conclusion

The photoinitiation mechanism of Irgacure 369 is a well-defined Norrish Type I  $\alpha$ -cleavage process that occurs from an excited triplet state.[1] This photofragmentation efficiently generates two distinct radical species, both of which actively initiate polymerization. This dual-radical pathway is the basis for its high reactivity and makes it particularly effective for challenging applications such as pigmented inks, thick coatings, and photoresists.[3][4][5] While its performance is robust, it is important to note that Irgacure 369 has faced increased regulatory scrutiny due to toxicological concerns, prompting the development of alternative photoinitiators in the industry.[6] Nevertheless, its foundational mechanism remains a benchmark for high-efficiency photoinitiator design.

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